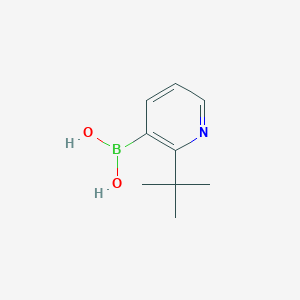

(2-(tert-Butyl)pyridin-3-yl)boronic acid

Description

(2-(tert-Butyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a bulky tert-butyl group at the 2-position and a boronic acid group at the 3-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid's ability to form carbon-carbon bonds.

Properties

Molecular Formula |

C9H14BNO2 |

|---|---|

Molecular Weight |

179.03 g/mol |

IUPAC Name |

(2-tert-butylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C9H14BNO2/c1-9(2,3)8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 |

InChI Key |

WHXAOSIDAKCISM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=CC=C1)C(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-(tert-butyl)pyridine-3-bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: While specific industrial production methods for (2-(tert-Butyl)pyridin-3-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-(tert-Butyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and boron reagents (e.g., bis(pinacolato)diboron).

Major Products: The major products of these reactions are typically biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-(tert-Butyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The palladium catalyst cycles between oxidation states, facilitating the reaction .

Comparison with Similar Compounds

Structural and Electronic Properties

The tert-butyl substituent distinguishes this compound from other pyridin-3-yl boronic acids. Key analogs and their properties are summarized below:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., tert-butyl, methoxy) lower the boronic acid's acidity, whereas electron-withdrawing groups (e.g., CF₃, Cl) enhance acidity and reactivity .

- Solubility: Bulky alkyl groups like tert-butyl improve solubility in non-polar solvents, while polar substituents (e.g., methoxy, amino) enhance water miscibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.